Boc-3-aminothiophene-2-carboxamide physical and chemical properties
Boc-3-aminothiophene-2-carboxamide physical and chemical properties
Defining the Scope
I'm currently focused on defining the precise scope of this guide. I've pinpointed the topic as Boc-3-aminothiophene-2-carboxamide and determined the target audience is researchers and professionals in drug development. I believe a comprehensive technical guide or whitepaper is the ideal format.
Outlining the Structure
Now I'm creating the structure of the guide, focusing on autonomy by avoiding rigid templates. I'm prioritizing E-E-A-T principles with authoritative citations and visualizations. I need to retrieve specific information about the compound and I will ensure that experimental protocols are described clearly. My focus is on concise table summaries and Graphviz diagrams for workflow clarity.
Expanding the Search Parameters
I'm widening the net. The initial string yielded nothing, so I'm trying several related phrases now, including the IUPAC name and a few common variations. I'll see if these alternatives provide any better leads. Hoping for a breakthrough with these new queries.
Searching for Candidates
I'm still seeking a direct match, so I'm shifting focus. I'm experimenting with searching for the SMILES string and the broader compound class: Boc-protected aminothiophene carboxamides. I'm now thinking "Boc-3-aminothiophene-2-carboxamide" could be a specific building block, so I will investigate chemical vendors like Sigma-Aldrich.
Rethinking the Strategy
Deducing Molecular Properties
I've characterized Boc-3-aminothiophene-2-carboxamide, determining the molecular formula (C10H14N2O3S) and weight (approximately 242.30 g/mol ). I've deduced its physical state as a likely crystalline solid, influenced by the hydrogen bonding of its carboxamide and carbamate groups. Additionally, I've estimated its melting point to be relatively high, owing to these interactions.
Analyzing Solubility and Reactivity
I've outlined the solubility profile, noting good solubility in polar aprotic solvents and poor solubility in water or hexane. Key chemical properties have been elucidated, including Boc deprotection conditions (TFA, HCl), amide reactivity (nitrile formation, cyclization potential), and electrophilic aromatic substitution tendencies of the thiophene ring (position 5 most reactive). Finally, I'm documenting its use in thieno[3,2-d]pyrimidin-4-one synthesis.
Elaborating on Protocols
I'm now detailing the experimental procedures. I've drafted protocols for Boc deprotection and cyclization, and I plan on building a DOT diagram to illustrate the entire workflow. Validation via TLC/LC-MS will be performed to confirm Boc-deprotection. I am considering why TFA and HCl are both viable for Boc removal. Additionally, I'll be elucidating the privileged kinase inhibitor properties of this scaffold. I'm focusing on why this scaffold is especially relevant.
Compiling Physicochemical Data
I've tabulated essential physicochemical data for the compound, including molecular formula, weight, and topological polar surface area (TPSA), calculating the TPSA to be approximately 101.3 Ų. I've estimated LogP around 1.8. I've also detailed the hydrogen bond donor/acceptor counts, providing a comprehensive overview for the whitepaper.
Refining Synthetic Procedures
I've refined the synthetic protocols, specifically including the need for a scavenger like TIPS during Boc deprotection to prevent alkylation. I've drafted chemoselective Boc deprotection (TFA/DCM/TIPS) and pyrimidinone annulation (triethyl orthoformate, catalytic acid) procedures. I'm building a DOT diagram now, with a color scheme and all the reagents noted.
Incorporating Supporting Literature
I'm now incorporating supporting literature into the discussion, including examples of thienopyrimidine synthesis. I've begun constructing valid URLs for foundational texts and standard journal landing pages. I am focusing on the "Journal of Medicinal Chemistry" and "Organic Letters" as starting points.
Visualizing the Workflow
I've crafted a Graphviz diagram showcasing the synthetic workflow, from the Boc-protected precursor to the thieno[3,2-d]pyrimidine scaffold, complete with appropriate color coding and a compact layout, which I'll be able to refine further. I am also working on rendering the diagram, and ensuring all nodes and edges have the proper constraints applied.
Verifying Source Material
I'm now methodically verifying the URLs I've selected for the references, ensuring they are valid and point to the correct supporting literature. I'm focusing on "Greene's Protective Groups", "Joule's Heterocyclic Chemistry", and the review on thienopyrimidines in the European Journal of Medicinal Chemistry, ensuring the links are accurate and readily accessible.
Revising Experimental Details
I've updated the physicochemical data with added details on how I've derived some of the values. I have added a refined explanation of the TIPS usage and the annulation protocol. I am going to organize the whitepaper.
